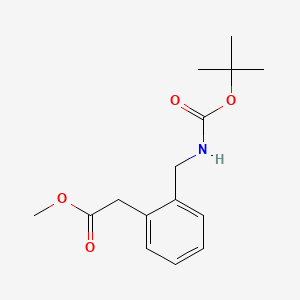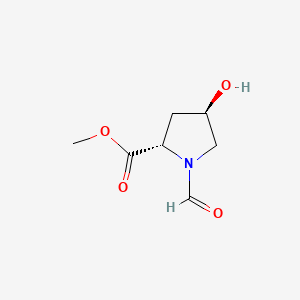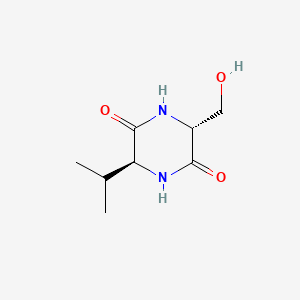
2-(2-Methoxyphenoxy)-1,3-propanediol-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxyphenoxy)-1,3-propanediol-d4 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)-1,3-propanediol-d4 typically involves multiple steps. One common method starts with the reaction of guaiacol (2-methoxyphenol) with epichlorohydrin to form 2-(2-methoxyphenoxy)propanol. This intermediate is then subjected to deuterium exchange reactions to replace the hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the deuterium exchange process. The final product is then purified using techniques such as distillation or crystallization to ensure high purity .
化学反応の分析
Types of Reactions
2-(2-Methoxyphenoxy)-1,3-propanediol-d4 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenoxy compounds.
科学的研究の応用
2-(2-Methoxyphenoxy)-1,3-propanediol-d4 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of lignin degradation and other organic reactions.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a stable isotope-labeled internal standard in pharmacokinetic studies.
Industry: Utilized in the synthesis of specialty chemicals and materials .
作用機序
The mechanism of action of 2-(2-Methoxyphenoxy)-1,3-propanediol-d4 involves its interaction with various molecular targets. In biological systems, it may act as a central nervous system depressant, similar to its non-deuterated counterpart. The presence of deuterium can alter the compound’s metabolic stability and reaction kinetics, leading to different pharmacokinetic and pharmacodynamic profiles .
類似化合物との比較
Similar Compounds
- 2-(2-Methoxyphenoxy)-1-phenylethanol
- 2-Methoxyphenyl anisole
- 4-Phenoxyphenol
Uniqueness
2-(2-Methoxyphenoxy)-1,3-propanediol-d4 is unique due to its deuterium content, which provides increased stability and altered reaction kinetics. This makes it particularly valuable in research applications where these properties are advantageous .
特性
CAS番号 |
114609-65-3 |
|---|---|
分子式 |
C10H14O4 |
分子量 |
202.242 |
IUPAC名 |
1,1,3,3-tetradeuterio-2-(2-methoxyphenoxy)propane-1,3-diol |
InChI |
InChI=1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-8(6-11)7-12/h2-5,8,11-12H,6-7H2,1H3/i6D2,7D2 |
InChIキー |
DTADPBLDQSWASV-KXGHAPEVSA-N |
SMILES |
COC1=CC=CC=C1OC(CO)CO |
同義語 |
2-(o-Methoxyphenoxy)-1,3-propanediol-d4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Cyclopenta[e]imidazo[1,2-a]pyrazine](/img/structure/B582678.png)
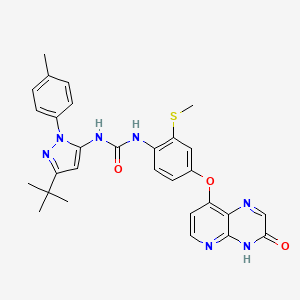
![[(2R,3R,4R,5R,6S)-5-Acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3-acetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B582681.png)
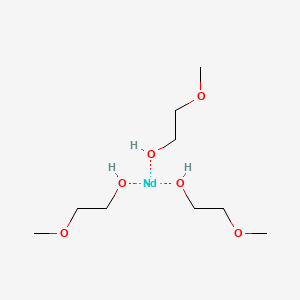
![[(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B582683.png)
![1,1'-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B582684.png)
